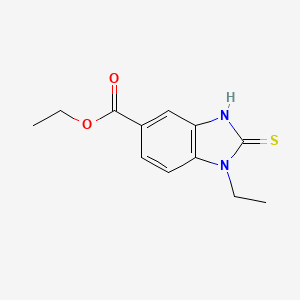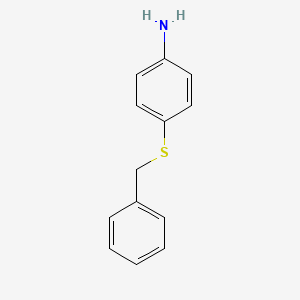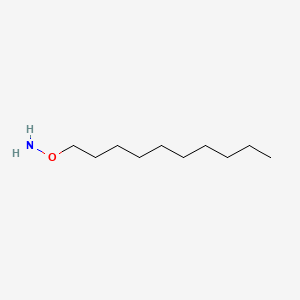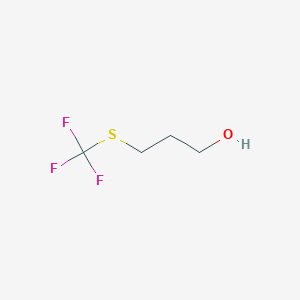
3-(Trifluoromethylthio)propan-1-OL
Vue d'ensemble
Description
3-(Trifluoromethylthio)propan-1-OL is a useful research compound. Its molecular formula is C4H7F3OS and its molecular weight is 160.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Chemistry and Environmental Applications
3-(Trifluoromethylthio)propan-1-ol is involved in fluoroalkylation reactions, a subject of increasing interest due to their importance in developing pharmaceuticals, agrochemicals, and functional materials. The emphasis on environmental concerns has led to the exploration of aqueous fluoroalkylation, aiming for mild, environment-friendly methods to incorporate fluorinated groups into target molecules. This approach aligns with green chemistry principles, leveraging water as a solvent or reactant under environmentally benign conditions. Significant achievements have been noted in trifluoromethylthiolation and other fluoroalkylation conversions, highlighting the role of catalytic systems and newly developed reagents for success in these reactions (Song et al., 2018).
Catalysis and Chemical Production
The compound's relevance extends to catalysis, particularly in hydrogenolysis processes where glycerol is converted to 1,3-propanediol, a key chemical used in various industrial applications. Research on heterogeneous catalysts for this transformation underscores the quest for more efficient, cost-effective methods. Platinum, iridium, and copper catalysts have shown promise, with active acid and metallic phases significantly influencing activity and selectivity toward the desired product. Optimization of process variables, such as temperature and glycerol concentration, is critical for operational cost reduction (da Silva Ruy et al., 2020).
Antitubercular Drug Design
In antitubercular drug design, the trifluoromethyl (-CF3) group, related to this compound, has emerged as a significant pharmacophore. The incorporation of this group into antitubercular agents has been associated with enhanced potency and improved pharmacokinetic and pharmacodynamic properties. This highlights the molecule's potential in developing new antitubercular therapies, with the trifluoromethyl group providing a unique advantage in drug design due to its ability to improve lipophilicity and overall drug-likeness (Thomas, 1969).
Organic Synthesis and Chemical Reactions
Trifluoromethanesulfonic acid (TfOH), closely related to this compound, is utilized in organic synthesis for various reactions, including electrophilic aromatic substitution and the formation of carbon–carbon and carbon–heteroatom bonds. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, facilitating the synthesis of new compounds. The simplicity and efficiency of reactions promoted by TfOH underscore its utility as a reagent in organic chemistry (Kazakova & Vasilyev, 2017).
Environmental Biodegradability
Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties, are environmental concerns due to their persistence and toxic profiles. The microbial degradation of these chemicals, including processes involving compounds like this compound, is crucial for understanding their environmental fate. Research into the biodegradability of these compounds highlights the role of microbial action in transforming them into less harmful substances, emphasizing the need for further study on microbial degradation pathways and potential environmental impacts (Liu & Avendaño, 2013).
Propriétés
IUPAC Name |
3-(trifluoromethylsulfanyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3OS/c5-4(6,7)9-3-1-2-8/h8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIMKNKDPOKPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289009 | |
| Record name | 3-[(Trifluoromethyl)thio]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29271-43-0 | |
| Record name | 3-[(Trifluoromethyl)thio]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29271-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Trifluoromethyl)thio]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




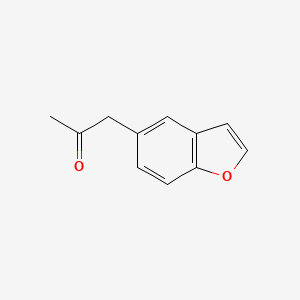
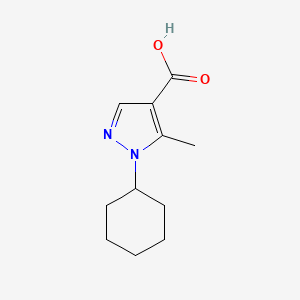
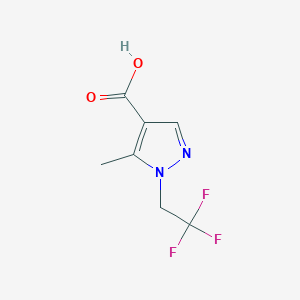
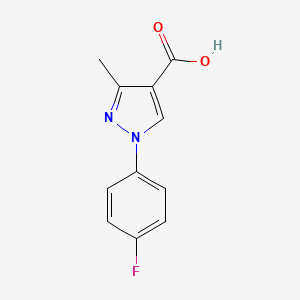
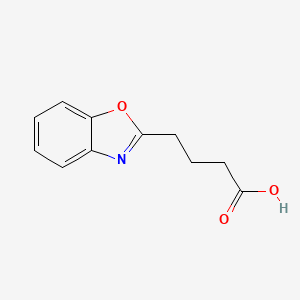

![2-[4-(1-Benzofuran-2-amido)phenyl]acetic acid](/img/structure/B3381963.png)

![Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3381976.png)
